5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClFN3O5S/c1-34-17-7-10-24(35-2)22(15-17)28-25(31)19-16-18(8-9-21(19)27)36(32,33)30-13-11-29(12-14-30)23-6-4-3-5-20(23)26/h3-10,15-16H,11-14H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBOLCWGMLWNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, particularly in the piperazine sulfonyl and benzamide domains. Below is a detailed comparison based on substituent variations and inferred pharmacological implications.
Substituent Analysis and Activity Trends
Table 1: Key Structural Differences and Hypothesized Effects
*Estimated based on analog BA98318 .
Key Observations:
Piperazine Substituents: The 2-chlorophenyl group in the target compound may confer stronger σ-receptor affinity compared to BA98318’s 2,5-dimethylphenyl group, as halogens often enhance binding through hydrophobic interactions .
Fluorine at the 2-position (common in both the target and BA98318) may enhance metabolic stability by blocking cytochrome P450 oxidation .
Hypothetical Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 2-fluoro and sulfonyl groups in the target compound likely enhance receptor binding through dipole interactions, as seen in analogs like 851610-58-7 .
- Aromatic Substitutions : The dimethoxy groups on the benzamide may mimic catecholamine structures (e.g., dopamine), suggesting dopaminergic or adrenergic receptor activity .
Q & A
Basic Question: What are the key synthetic steps and purification methods for preparing 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide?
Methodological Answer:
The synthesis typically involves:
Sulfonylation : Reacting a piperazine derivative (e.g., 4-(2-chlorophenyl)piperazine) with a sulfonyl chloride intermediate under anhydrous conditions in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Amide Coupling : The sulfonylated intermediate is coupled with 2,5-dimethoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at 0–25°C.
Fluorination : Introduction of the fluorine substituent on the benzamide ring may require electrophilic fluorination or halogen exchange, depending on precursor availability.
Purification : Normal-phase chromatography (e.g., silica gel with 10% methanol/ammonium hydroxide) or recrystallization from chloroform/ethanol mixtures is used to isolate the product. Yield optimization often requires precise stoichiometric control and inert atmospheres .
Basic Question: How is the structural integrity of this compound confirmed in academic research?
Methodological Answer:
A combination of analytical techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorine coupling constants, piperazine proton splitting patterns). For example, the 2-fluorobenzamide group shows a doublet near δ 7.5–8.0 ppm (¹H) and a characteristic ¹³C peak at ~160 ppm (C-F).
- LCMS : Retention time (RT) and mass-to-charge ratio (m/z) confirm molecular weight and purity (>98% @ 215/254 nm). Expected m/z: ~550–560 [M+H]+.
- Elemental Analysis : Validates C, H, N, S, and F percentages within ±0.4% of theoretical values.
Contaminants (e.g., unreacted piperazine) are identified via TLC or HPLC .
Advanced Question: What is the rationale for selecting the 2-chlorophenyl and 2,5-dimethoxyphenyl substituents in this compound’s design?
Methodological Answer:
- 2-Chlorophenyl (Piperazine moiety) : Enhances lipophilicity and receptor binding affinity. The chlorine atom’s electron-withdrawing effect stabilizes the piperazine ring, improving metabolic stability. This substituent is common in dopamine receptor ligands, suggesting potential CNS activity .
- 2,5-Dimethoxyphenyl (Benzamide moiety) : Methoxy groups modulate solubility and hydrogen-bonding interactions. The 2,5-substitution pattern avoids steric hindrance during target engagement (e.g., enzyme active sites or GPCRs).
- Fluorine : Introduced to improve bioavailability via reduced CYP450 metabolism. Fluorine’s electronegativity also fine-tunes electronic effects on the benzamide carbonyl .
Advanced Question: How would you design an assay to evaluate this compound’s selectivity for serotonin or dopamine receptors?
Methodological Answer:
Receptor Binding Assays :
- Use radioligands (e.g., [³H]spiperone for 5-HT₂A, [³H]raclopride for D₂/D₃) in competitive binding studies with transfected HEK293 cells.
- Calculate IC₅₀ values and compare to reference antagonists (e.g., ketanserin for 5-HT₂A, haloperidol for D₂).
Functional Assays :
- Measure cAMP accumulation (D₃/D₄) or calcium flux (5-HT₂A) via FRET-based reporters.
- Assess off-target activity against adrenergic (α₁/α₂) and histamine (H₁) receptors.
Data Interpretation :
- A ≥10-fold selectivity ratio (e.g., D₃ vs. D₂) indicates therapeutic potential. Contradictory binding vs. functional data may suggest allosteric modulation or biased agonism .
Advanced Question: How should researchers resolve contradictions between high LCMS purity and low biological activity in this compound?
Methodological Answer:
Purity Reassessment : Confirm LCMS purity with orthogonal methods (e.g., quantitative NMR or elemental analysis) to rule out UV-inactive impurities.
Solubility Testing : Use dynamic light scattering (DLS) to detect aggregation in assay buffers (e.g., PBS or DMEM), which reduces effective concentration.
Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the piperazine ring).
Off-Target Screening : Use a broad-panel kinase or GPCR screen to identify unexpected interactions masking intended activity.
Structural Confirmation : Re-examine NMR data for regiochemical errors (e.g., misassignment of sulfonyl vs. amide linkages) .
Advanced Question: What computational strategies support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Docking Studies :
- Model the compound into receptor crystal structures (e.g., 5-HT₂A PDB: 6A93) using AutoDock Vina. Focus on piperazine-sulfonyl interactions with conserved aspartate residues (e.g., D3.32 in GPCRs).
QSAR Modeling :
- Build a dataset of analogs with varying substituents (e.g., Cl → F, methoxy → ethoxy). Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values.
MD Simulations :
- Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Key metrics include ligand RMSD (<2 Å) and hydrogen bond occupancy (>50%).
Free Energy Calculations :
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